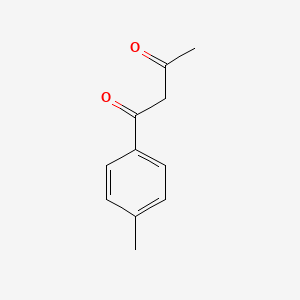

1-(4-Methylphenyl)butane-1,3-dione

Description

Significance of β-Diketones as Chemical Building Blocks

β-Diketones, or 1,3-diketones, are a highly important class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. taylorandfrancis.com This unique structural arrangement imparts a versatile reactivity that makes them invaluable intermediates and foundational building blocks in organic synthesis. ijpras.comnih.gov A key feature of β-diketones is their keto-enol tautomerism, where they exist in equilibrium between the diketo form and an enol form. This property is crucial to their chemical behavior. nih.gov

The significance of β-diketones in synthetic chemistry is extensive. They are widely used for the formation of carbon-carbon bonds and serve as precursors for a vast array of carbocyclic and heterocyclic compounds. researchgate.net Notably, they are instrumental in synthesizing critical heterocyclic moieties such as pyrazoles, isoxazoles, and triazoles, which form the core of numerous pharmaceutical drugs. ijpras.com The ability of the β-dicarbonyl group to act as a chelating ligand for a wide range of metal cations is another crucial aspect of their chemistry. mdpi.comresearchgate.net This property is exploited in areas ranging from solvent extraction processes to the development of luminescent materials and metal-based drugs. nih.govmdpi.com

Furthermore, the β-diketone scaffold is present in various natural products, such as curcuminoids, and is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their broad utility as starting materials for pharmaceuticals, including anti-cancer and anti-inflammatory agents, underscores their status as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net

Scope of Academic Research on 1-(4-Methylphenyl)butane-1,3-dione and its Fluorinated Analogues

Within the broad class of β-diketones, this compound and its fluorinated analogue, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), have garnered specific academic interest. Research on these compounds spans synthetic methodology, pharmaceutical development, and materials science.

This compound is a solid chemical compound recognized for its role as a synthetic intermediate. nih.govmatrixscientific.com Its chemical properties are detailed in the table below.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₁H₁₂O₂ | nih.gov |

| Molecular Weight | 176.21 g/mol | nih.gov |

| CAS Number | 4023-79-4 | matrixscientific.com |

The fluorinated analogue, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione , is particularly noteworthy for its role as a crucial intermediate in the synthesis of Celecoxib, a selective COX-2 inhibitor used for pain relief. google.comscbt.com The introduction of a trifluoromethyl group significantly alters the compound's electronic properties and reactivity, a common strategy in medicinal chemistry to enhance a drug's metabolic stability or binding affinity. ucd.iechemimpex.com A patented method for its synthesis involves a Friedel-Crafts acylation reaction between toluene (B28343) and an activated form of 4,4,4-trifluoro-3-oxo butanoic acid. google.com

Table 2: Properties of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione | nih.gov |

| Molecular Formula | C₁₁H₉F₃O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 230.18 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 720-94-5 | sigmaaldrich.com |

| Melting Point | 44-46 °C |

| Physical Form | Solid | sigmaaldrich.com |

Beyond pharmaceuticals, research has explored the use of these compounds in materials science. For instance, fluorinated β-diketones are used to develop advanced materials, such as fluorinated polymers and coatings, that exhibit enhanced chemical resistance and thermal stability. chemimpex.com The synthesis of novel monomers like 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione highlights the application of this chemical scaffold in creating functionalized materials for sol-gel processes. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRMUROMTUDYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330789 | |

| Record name | 1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-29-4 | |

| Record name | 1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 4 Methylphenyl Butane 1,3 Dione and Its Derivatives

Established Synthetic Routes to 1-(4-Methylphenyl)butane-1,3-dione

The construction of this compound, a valuable diketone, is primarily achieved through classic carbon-carbon bond-forming reactions.

Claisen Condensation Approaches

The Claisen condensation is a fundamental and widely utilized method for the synthesis of β-keto esters and related 1,3-dicarbonyl compounds. masterorganicchemistry.comorganic-chemistry.org This reaction involves the base-mediated condensation of two ester molecules or, in a "crossed" Claisen condensation, an ester and a ketone. organic-chemistry.org

For the synthesis of this compound, a crossed Claisen condensation represents the most direct approach. This would typically involve the reaction of 4'-methylacetophenone (B140295) with an appropriate acetylating agent, such as ethyl acetate (B1210297), in the presence of a strong base.

Reaction Scheme:

The reaction is initiated by the deprotonation of the α-carbon of 4'-methylacetophenone by a strong base, such as sodium ethoxide or sodium hydride, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl acetate. The subsequent elimination of the ethoxide leaving group from the tetrahedral intermediate yields the desired β-diketone. A final acidic workup is necessary to neutralize the reaction mixture and protonate the enolate of the product.

Key to the success of a crossed Claisen condensation is the selection of reactants to avoid a mixture of products. organic-chemistry.org In this case, using an ester like ethyl acetate, which can self-condense, requires careful control of reaction conditions. An alternative strategy to favor the desired product is to use a non-enolizable ester as the acylating agent.

Electrochemical Radical Reaction for C-C Bond Construction

While not a standard method for the direct synthesis of this compound, electrochemical radical reactions have emerged as a powerful tool for C-C bond formation. Research has demonstrated the successful synthesis of 1,4-dicarbonyl compounds through the electrochemical radical reaction of enol acetates and 1,3-diketones. researchgate.netlabmanager.com This approach offers a catalyst-free and oxidant-free method for constructing complex dicarbonyl structures.

Although this specific methodology has been applied to generate 1,4-diones, its adaptation for the synthesis of 1,3-diones like this compound is a potential area for future investigation. The principles of radical-based C-C bond formation could theoretically be applied to construct the target molecule, potentially offering a novel and efficient synthetic route.

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) (TFPMBD)

The trifluoromethylated analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (TFPMBD), is a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) celecoxib. google.com Its synthesis requires specialized methods to introduce the trifluoromethyl group.

Multi-Step Synthetic Strategies

A common and effective method for the preparation of TFPMBD involves a multi-step sequence, as outlined in patent literature. google.com This strategy begins with readily available starting materials and proceeds through several key transformations:

Table 1: Multi-Step Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl trifluoroacetate (B77799) and Ethyl acetate | Base (e.g., Sodium ethoxide) | Ethyl 4,4,4-trifluoro-3-oxo-butanoate |

| 2 | Ethyl 4,4,4-trifluoro-3-oxo-butanoate | Acid catalyst, Hydrogen donor | 4,4,4-Trifluoro-3-oxo butanoic acid |

| 3 | 4,4,4-Trifluoro-3-oxo butanoic acid | Thionyl chloride, then Toluene (B28343) and Aluminum chloride (Friedel-Crafts acylation) | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione |

The initial step is a Claisen condensation between ethyl trifluoroacetate and ethyl acetate to form the β-keto ester. This is followed by hydrolysis under acidic conditions to yield the corresponding carboxylic acid. The final step is a Friedel-Crafts acylation, where the carboxylic acid is first converted to its more reactive acid chloride using thionyl chloride. This acid chloride then reacts with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the p-tolyl group and form the final product.

Batch and Continuous Flow Synthesis Techniques

The synthesis of TFPMBD, particularly on an industrial scale, can be approached using either traditional batch processing or modern continuous flow chemistry.

Batch Synthesis: This is the conventional method where reactants are loaded into a large reactor, the reaction is carried out for a set period, and then the product is isolated. labmanager.com Batch processes are versatile and well-suited for multi-step syntheses where reaction conditions need to be carefully controlled at each stage. labmanager.com

Continuous Flow Synthesis: In a continuous flow system, reactants are continuously pumped through a series of tubes or microreactors where the reaction occurs. labmanager.com This technique offers several potential advantages over batch processing, including:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with highly exothermic reactions or hazardous reagents. labmanager.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heating and cooling, leading to better temperature control and potentially higher yields.

Increased Productivity: Continuous operation can lead to higher throughput and reduced downtime between batches. labmanager.com

Facilitated Scale-Up: Scaling up production in a flow system often involves running the system for longer periods or using multiple reactors in parallel, which can be more straightforward than redesigning large-scale batch reactors. labmanager.com

Table 2: Comparison of Batch and Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Operation | Reactants are processed in discrete batches. | Reactants flow continuously through the reactor. |

| Scale-Up | Often requires significant process redevelopment and larger reactors. | Can often be achieved by extending run time or parallelization. labmanager.com |

| Safety | Larger volumes of hazardous materials may be present at one time. | Smaller reaction volumes enhance safety. labmanager.com |

| Heat & Mass Transfer | Can be limiting, especially in large reactors. | Generally more efficient due to high surface-area-to-volume ratio. |

| Process Control | Stepwise control of conditions. | Precise control over reaction parameters (temperature, pressure, time). labmanager.com |

Industrial-Scale Preparation Methods

The industrial production of TFPMBD is driven by its use as a crucial intermediate for celecoxib. The multi-step synthesis described previously is a viable route for large-scale manufacturing. google.com Key considerations for industrial production include:

Cost-Effectiveness: The choice of starting materials and reagents is critical to ensure an economically viable process.

Process Optimization: Each step of the synthesis must be optimized to maximize yield and purity while minimizing reaction times and waste generation.

Safety and Environmental Impact: Handling of reagents like thionyl chloride and aluminum chloride requires strict safety protocols, and waste streams must be managed responsibly.

Regulatory Compliance: The manufacturing process must adhere to strict regulatory standards for pharmaceutical intermediates.

The patent for the multi-step synthesis of TFPMBD highlights its potential for industrial application, aiming for an economical and high-yield process. google.com The choice between batch and continuous flow manufacturing would depend on a detailed analysis of the specific process, considering factors such as capital investment, operational costs, and safety requirements.

Derivatization Reactions of 1,3-Diketones

The presence of two carbonyl groups in 1,3-diketones like this compound provides a rich platform for a variety of derivatization reactions. These reactions are fundamental in constructing more complex molecular architectures, particularly heterocyclic systems.

Cyclocondensation Reactions for Heterocycle Formation

Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, enabling the formation of stable ring systems from acyclic precursors. For 1,3-diketones, these reactions often involve condensation with binucleophilic reagents, leading to the formation of five- or six-membered heterocycles.

The Knorr pyrazole (B372694) synthesis is a classic and widely utilized method for the preparation of pyrazoles. slideshare.netresearchgate.net This reaction involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with hydrazine (B178648) or its derivatives. slideshare.netresearchgate.netresearchgate.net The reaction typically proceeds under acidic or neutral conditions. slideshare.netyoutube.com

The general mechanism involves the initial reaction of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Dehydration of the resulting cyclic intermediate then leads to the formation of the aromatic pyrazole ring. slideshare.netjk-sci.com In the case of an unsymmetrical 1,3-diketone like this compound, the reaction can potentially yield a mixture of two regioisomeric pyrazoles, depending on which carbonyl group is attacked first by the hydrazine. rsc.org

A variation of this synthesis involves the use of β-ketoesters, which react with hydrazines to initially form a hydrazone that then undergoes intramolecular acylation to produce a pyrazolone, a keto-tautomer of the corresponding hydroxypyrazole. youtube.com

Table 1: Examples of Reagents in Knorr Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

| 1,3-Dicarbonyl Compound | Hydrazine or Substituted Hydrazine | Pyrazole |

| β-Ketoester | Hydrazine | Pyrazolone |

Kinetic studies of cyclocondensation reactions, such as the Knorr pyrazole synthesis, provide valuable insights into the reaction mechanism and the factors influencing the reaction rate and product distribution. rsc.org Transient flow methods have been employed to acquire kinetic data for the reaction between phenylhydrazine (B124118) and 1,3-diketones. rsc.orgresearchgate.net These studies have revealed complex reaction pathways, including the possibility of autocatalysis and the involvement of unexpected reaction intermediates. rsc.org

Research has shown that the initial nucleophilic attack of the hydrazine on the diketone can be influenced by the nature of the substituents on the diketone. rsc.org For instance, the rate of the initial attack can vary between different 1,3-diketones. Furthermore, the stability of the resulting hydrazone intermediates, which can exist as E/Z isomers, plays a crucial role in the subsequent cyclization step. rsc.org Under neutral pH conditions, the dehydration of the cyclic hydroxylpyrazolidine intermediate is often considered the rate-determining step. rsc.org However, at a pH greater than 1.6, the reaction between arylhydrazines and trifluoromethyl-substituted diketones has been found to be first order in both reactants. rsc.org

Coupling Reactions with Diazonium Ions

Azo compounds, characterized by the R−N=N−R′ functional group, can be synthesized through the coupling reaction of diazonium salts with activated aromatic compounds. uobasrah.edu.iqchemguide.co.uk 1,3-Diketones, including this compound, can act as the coupling partner in these reactions. The active methylene (B1212753) group of the diketone is sufficiently acidic to react with the electrophilic diazonium ion.

The reaction typically involves the preparation of a diazonium salt from an aromatic amine, which is then reacted with the 1,3-diketone under appropriate pH conditions. uobasrah.edu.iq This results in the formation of an azo-coupled product where the arylazo group is attached to the central carbon of the diketone. These azo compounds are often colored and have found applications as dyes. uobasrah.edu.iq

Formation of Triazole Derivatives

1,3-Diketones are valuable precursors for the synthesis of 1,2,3-triazole derivatives. beilstein-journals.orgnih.govscispace.com One common strategy involves a three-component reaction between an alkyne, an azide (B81097) (like trimethylsilyl (B98337) azide, TMSN₃), and a 1,3-diketone. nih.govscispace.com This method can be catalyzed by various metals, such as silver or copper. nih.govscispace.com The reaction proceeds via a 1,3-dipolar cycloaddition of the azide to the alkyne, followed by the involvement of the enolate of the 1,3-diketone. beilstein-journals.org

Another approach involves the reaction of glycosyl azides with the enolates of active ketones, such as 1,3-diketones, in the presence of a base like DBU, to yield 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org The mechanism often involves the formation of an enamine intermediate from the diketone, which then undergoes a 1,3-dipolar cycloaddition with the azide. beilstein-journals.org

Condensation Reactions to Produce Diimine Ligands

1,4-Diaza-1,3-butadienes, also known as α-diimines, are an important class of ligands in coordination chemistry. These ligands can be prepared through the condensation reaction of α,β-diketones with primary amines. scispace.com In the case of this compound, the reaction with two equivalents of a primary amine would lead to the formation of a diimine ligand. The reaction involves the nucleophilic attack of the amine on each of the carbonyl groups, followed by the elimination of water to form the two imine bonds. scispace.com

The reaction can proceed in a stepwise manner, and in some cases, the intermediate α-imino ketone can be isolated, especially when a bulky amine is used. scispace.com The flexibility of the N=C-C=N skeleton in these diimine ligands allows them to coordinate to metal centers in various modes. scispace.com

Role as Acylation and Fluorination Reagents in Organic Synthesis

While this compound itself is not widely employed as an acylation or fluorination reagent, its fluorinated derivatives, particularly 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione, exhibit notable reactivity and utility in these transformations. The introduction of fluorine atoms significantly enhances the electrophilic character of the molecule and the acidity of the methylene protons, making the corresponding enolates more accessible for subsequent reactions.

The non-fluorinated analog, this compound, possesses lower acidity in comparison to its fluorinated counterparts. This characteristic diminishes its effectiveness in reactions that proceed via enolate intermediates. chemimpex.com Consequently, its primary applications tend to be in areas such as the study of keto-enol tautomerism and as a precursor in the synthesis of its more reactive fluorinated derivatives. chemimpex.com

Acylation Reactions

The difluorinated derivative, 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione, can serve as an acylating agent to introduce acyl groups into various organic molecules. This reactivity stems from the enhanced electrophilicity of the carbonyl carbons, a direct consequence of the electron-withdrawing fluorine atoms.

Fluorination Reactions

The same difluorinated compound also functions as a fluorinating agent. Its utility in this capacity allows for the introduction of fluorine atoms into other organic compounds, a transformation of considerable interest in medicinal chemistry due to the often-enhanced biological activity of the resulting fluorinated molecules. chemimpex.com

The synthesis of the highly valuable trifluorinated derivative, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key process, as this compound serves as a crucial intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. google.comijpras.com The synthetic pathway to this important intermediate typically involves two key steps: a Claisen condensation followed by a Friedel-Crafts acylation.

A common route begins with the Claisen condensation of ethyl trifluoroacetate and ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxobutanoate. google.com This intermediate is then hydrolyzed to 4,4,4-trifluoro-3-oxobutanoic acid. The subsequent and final step is a Friedel-Crafts acylation reaction where the acid is reacted with toluene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione. google.com

| Compound Name | Role in Synthesis |

| 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione | Acylation and fluorination reagent |

| This compound | Precursor, limited use in enolate reactions |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | Intermediate for Celecoxib |

| Ethyl trifluoroacetate | Starting material for trifluorinated derivative |

| Ethyl acetate | Starting material for trifluorinated derivative |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Intermediate in trifluorinated derivative synthesis |

| 4,4,4-Trifluoro-3-oxobutanoic acid | Intermediate in trifluorinated derivative synthesis |

| Toluene | Reactant in Friedel-Crafts acylation |

| Aluminum chloride | Catalyst for Friedel-Crafts acylation |

Structural Elucidation and Conformational Analysis of 1 4 Methylphenyl Butane 1,3 Dione and Its Analogues

Tautomerism Studies

β-Diketones are characterized by their ability to exist as a mixture of two or more structural isomers known as tautomers. bohrium.com This phenomenon, primarily keto-enol tautomerism, is a dynamic equilibrium that is central to the chemical behavior of 1-(4-methylphenyl)butane-1,3-dione. masterorganicchemistry.com The equilibrium is typically slow on the nuclear magnetic resonance (NMR) timescale, which permits the distinct observation and quantification of each tautomeric form. nih.gov

This compound exists as an equilibrium between its diketo form and two possible enol forms. In solution, this equilibrium strongly favors the enolic state. The stability of the enol form is attributed to two main factors: the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, and the creation of a conjugated π-system. masterorganicchemistry.comlibretexts.org

For asymmetrical β-diketones like this compound, two different enol tautomers are possible. The more predominant enol form is the one where the carbon-carbon double bond is in conjugation with the 4-methylphenyl (p-tolyl) ring. This extended conjugation provides additional resonance stabilization compared to the alternative enol form where the double bond is adjacent to the terminal methyl group. stackexchange.com For the non-fluorinated analogue, this compound, the equilibrium mixture has been reported to contain a 90:10 ratio of the enol to keto form, highlighting the significant preference for the enol tautomer.

The equilibrium constant (Keq), defined as the ratio of the concentration of the enol form to the keto form ([enol]/[keto]), provides a quantitative measure of this preference. The high enol content in β-diketones like this contrasts sharply with simple ketones, such as acetone, which exist almost entirely in the keto form at equilibrium. stackexchange.com

Table 1: Tautomeric Equilibrium Data for this compound and a Related Compound

| Compound | Enol Content (%) | Keto Content (%) | Keq ([enol]/[keto]) | Source(s) |

| This compound | 90 | 10 | 9.0 | |

| Ethyl Acetoacetate | 9.9 | 90.1 | 0.0992 | thermofisher.com |

The electronic nature of substituents on the β-diketone framework significantly influences the position of the keto-enol equilibrium. Substituents are often evaluated based on their electron-donating or electron-withdrawing character.

The 4-methyl group on the phenyl ring of this compound is considered an electron-donating group. Electron-donating groups tend to slightly destabilize the enol form relative to the keto form when compared to unsubstituted or electron-withdrawn analogues. Conversely, the presence of strong electron-withdrawing groups, such as a trifluoromethyl (CF3) group in place of the terminal methyl group, dramatically shifts the equilibrium towards the enol form. acs.org For example, 4,4,4-trifluoro-1-phenyl-1,3-butanedione exists almost exclusively in the enol form. mdpi.com This is because the highly electronegative fluorine atoms increase the acidity of the enolic proton and stabilize the resulting conjugate base, making the enol tautomer more favorable.

The substituent on the central α-carbon also plays a crucial role. Bulky alkyl groups on the central carbon can introduce steric hindrance, which destabilizes the planar, hydrogen-bonded enol form, thereby increasing the proportion of the diketo tautomer. mdpi.com

The interconversion between the keto and enol tautomers is a dynamic process in solution, the rate of which can be influenced by factors such as solvent polarity, temperature, and concentration. masterorganicchemistry.com This isomerization can be catalyzed by either acid or base. masterorganicchemistry.com

Studies on benzoylacetone (B1666692), a closely related analogue, have monitored the tautomeric equilibrium over time in different solvents. In deuterated dimethyl sulfoxide (B87167) (d6-DMSO), the keto-enol equilibrium for benzoylacetone showed no significant shifts over an extended period. researchgate.net This suggests a relatively stable equilibrium for non-fluorinated aryl β-diketones in polar aprotic solvents. However, its trifluorinated counterpart exhibited considerable changes in the proportions of keto and enol resonances over time, indicating a more dynamic or sensitive equilibrium. researchgate.net The rate of this interconversion is generally slow enough to allow for the detection and quantification of both the keto and enol species by NMR spectroscopy. thermofisher.com

Solid-State Structural Investigations

While solution-state studies reveal the dynamic equilibrium of tautomers, solid-state analyses provide a static picture of the preferred conformation and intermolecular interactions within a crystalline environment.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the searched literature, extensive studies on analogous β-diketones, such as benzoylacetone (1-phenylbutane-1,3-dione), provide significant insight.

The crystal structure of benzoylacetone reveals that it exists exclusively in the enol form in the solid state. mdpi.com The molecule adopts a planar conformation stabilized by a strong intramolecular resonance-assisted hydrogen bond (RAHB) between the enolic hydroxyl group and the carbonyl oxygen. In this structure, the phenyl ring is twisted relative to the enone plane. mdpi.com It is highly probable that this compound would adopt a similar enol conformation in the solid state, with the p-tolyl group being twisted out of the plane of the chelate ring.

Table 2: Crystallographic Data for an Analogous Compound: 1,2-Bis(4-methylphenyl)ethane-1,2-dione

| Parameter | Value |

| Compound Name | 1,2-Bis(4-methylphenyl)ethane-1,2-dione |

| Chemical Formula | C16H14O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.079 (2) |

| b (Å) | 11.391 (3) |

| c (Å) | 12.822 (3) |

| β (°) | 107.56 (3) |

| Volume (ų) | 1262.3 (5) |

| Source(s) | acs.org |

Note: This table presents data for a related diketone to illustrate typical crystallographic parameters, as specific data for this compound was not available in the searched literature.

The arrangement of molecules in a crystal, known as crystal packing, is determined by a network of intermolecular interactions. Based on the structures of analogous diketones, the crystal packing of this compound would likely be influenced by weak intermolecular forces. acs.org

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The molecular structure of this compound is characterized by its potential for various intermolecular interactions, primarily hydrogen bonding and π-π stacking, which dictate its crystal packing and physical properties. The compound exists in a state of keto-enol tautomerism, where the enol form is generally favored. This equilibrium is crucial as it creates both hydrogen bond donor (the hydroxyl group of the enol) and acceptor (the carbonyl oxygens) sites.

In the enolic form, a strong intramolecular hydrogen bond is typically formed between the hydroxyl hydrogen and the carbonyl oxygen, creating a stable six-membered pseudo-ring. In the crystalline state, intermolecular hydrogen bonds can also occur. For instance, in analogues, C–H···O interactions are observed where a hydrogen atom from a methyl or phenyl group on one molecule interacts with a carbonyl oxygen atom on an adjacent molecule.

The presence of the 4-methylphenyl (p-tolyl) group is significant for π-π stacking interactions. These occur when the aromatic rings of adjacent molecules arrange themselves in a face-to-face or edge-to-face manner. These interactions, driven by electrostatic and van der Waals forces, contribute significantly to the stabilization of the crystal lattice. In related fluorinated analogues, such as (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, aromatic π–π stacking interactions have been explicitly identified as a key feature of their three-dimensional network structure. researchgate.net

Hirshfeld Surface Analysis for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of all close intermolecular contacts.

The analysis generates several surfaces and plots:

d_norm surface : This surface maps the normalized contact distance, which is based on the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface, and the van der Waals radii of the atoms. Red spots on the d_norm surface highlight intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. White areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.

2D Fingerprint Plots : These plots summarize all the intermolecular contacts by plotting dᵢ against dₑ. The distribution and shape of the points on the plot provide a quantitative summary of the types of interactions present. Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the fingerprint plot, and the percentage contribution of each interaction to the total Hirshfeld surface area can be calculated.

Table 1: Representative Hirshfeld Surface Interaction Percentages for a β-Diketone Analogue researchgate.net

| Interaction Type | Contribution to Hirshfeld Surface Area (%) |

|---|---|

| F···H/H···F | 36.6 |

| F···F | 13.6 |

| H···H | 5.7 |

| O···H/H···O | 4.6 |

Conformational Dynamics and Molecular Architecture

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds. Understanding its conformational preferences is key to explaining its reactivity and interactions.

Conformational Analysis using Theoretical Methods

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational landscape of molecules. These computational techniques calculate the potential energy of different molecular conformations to identify the most stable structures (energy minima).

For this compound, conformational analysis would focus on the torsion angles involving the phenyl ring and the dicarbonyl moiety. The planarity of the molecule is a key question. A fully planar conformation would maximize the conjugation between the phenyl ring and the enone part of the molecule, but this may be counteracted by steric hindrance. Theoretical calculations can determine the energetic cost of rotating the phenyl group relative to the butane-1,3-dione chain, revealing the preferred rotational isomer or conformer. Studies on similar systems often show that a non-planar, twisted conformation is the most stable, balancing the effects of electronic conjugation and steric repulsion. bohrium.com

Potential Energy Surface Mapping and Torsion Angles

Potential Energy Surface (PES) mapping is a computational technique that systematically explores the energy of a molecule as a specific geometric parameter, such as a torsion angle, is varied. uni-rostock.de By scanning the rotation around a particular bond and calculating the energy at each step, a PES map is generated. This map reveals the low-energy conformations (valleys) and the energy barriers to rotation (peaks), which correspond to transition states. researchgate.net

For this compound, a key PES scan would involve the torsion angle between the phenyl ring and the C-C bond connecting it to the carbonyl group. Another important scan would be around the central C-C bond of the diketone backbone. The results of such scans provide detailed information on the molecule's flexibility and the relative populations of its conformers at a given temperature.

The specific values of torsion angles define the molecular architecture. In the absence of a crystal structure for the title compound, data from related structures can provide expected values. For example, the dihedral angle between a p-tolyl ring and an adjacent ring system in an analogue was found to be 43.9°. researchgate.net This significant twist from planarity highlights how steric and electronic effects combine to define the molecule's final three-dimensional shape.

Table 2: Key Torsion Angles for Conformational Definition

| Atoms Defining Torsion Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(aryl)-C(aryl)-C(carbonyl)-O(carbonyl) | Rotation of the phenyl group relative to the diketone chain | Determines the degree of conjugation and steric hindrance between the aromatic ring and the side chain. |

| C(carbonyl)-C(methylene)-C(carbonyl)-O | Rotation around the central C-C bond of the diketone moiety | Defines the relative orientation of the two carbonyl groups, influencing the geometry of the potential intramolecular hydrogen bond in the enol form. |

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of 1-(4-Methylphenyl)butane-1,3-dione, providing a structural fingerprint and further insight into its tautomeric nature.

IR spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the carbonyl and hydroxyl groups present in the tautomeric mixture. preprints.org The diketo form is expected to show two distinct C=O stretching absorptions corresponding to the aromatic and aliphatic ketones. The enol form, however, exhibits a single, lower-frequency C=O stretching band due to conjugation with the C=C double bond. A key feature of the enol tautomer is a very broad O-H stretching band, often centered around 3200-2500 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond.

Table 2: Principal Infrared Vibration Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Tautomer |

| 3200 - 2500 (broad) | O-H stretch (H-bonded) | Enol |

| 3100 - 3000 | Aromatic C-H stretch | Both |

| 2960 - 2850 | Aliphatic C-H stretch | Both |

| ~1725 | C=O stretch (Aliphatic) | Diketo |

| ~1685 | C=O stretch (Aryl Ketone) | Diketo |

| ~1610 | C=O stretch (Conjugated) | Enol |

| ~1590 | C=C stretch (Enol) | Enol |

| ~1600, ~1480 | Aromatic C=C stretch | Both |

Raman spectroscopy is a complementary technique to IR, providing information on the vibrations of non-polar bonds and symmetric molecular motions. researchgate.net For this compound, Raman spectra are expected to show strong signals for the aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹. The C=C stretching vibration of the enol form is also typically strong in Raman spectra. This technique is valuable for distinguishing between structural isomers and confirming the presence of the aromatic and conjugated systems. researchgate.net

A comprehensive understanding of the vibrational modes is achieved by combining experimental IR and Raman spectra with theoretical calculations. ruc.dk Quantum chemical methods, such as Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and theoretical vibrational frequencies for both the diketo and enol tautomers. ruc.dk

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. This combined approach enables the unambiguous assignment of nearly every observed band in the IR and Raman spectra to a specific molecular vibration (e.g., stretching, bending, or torsional motion) of a particular tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is a superposition of the spectra of its tautomers. The primary chromophores are the aromatic tolyl group and the dicarbonyl/enone systems.

The enol form possesses a more extended system of π-conjugation, involving the aromatic ring, the C=C double bond, and the carbonyl group. Consequently, its lowest energy π→π* transition is expected to occur at a longer wavelength (a lower energy absorption) compared to that of the diketo form. researchgate.net The diketo tautomer exhibits π→π* transitions associated with the aromatic ring and weaker n→π* transitions for the two carbonyl groups. Theoretical calculations using Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and support the interpretation of the experimental spectrum. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight is 176.21 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 176. nih.gov

The fragmentation pattern is highly informative for structure elucidation. The most prominent fragment is typically the p-toluoyl cation ([CH₃C₆H₄CO]⁺) at m/z 119, formed by cleavage of the C-C bond between the two carbonyl groups. Another significant fragment is observed at m/z 161, corresponding to the loss of a methyl radical ([M-CH₃]⁺) from the acetyl group. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 176 | Molecular Ion | [C₁₁H₁₂O₂]⁺• |

| 161 | [M - CH₃]⁺ | [C₁₀H₉O₂]⁺ |

| 119 | p-Toluoyl Cation | [C₈H₇O]⁺ |

| 118 | [p-Toluoyl - H]⁺ | [C₈H₆O]⁺• |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the sample is first vaporized and separated from any impurities on a chromatographic column before being introduced into the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments. The molecular ion peak ([M]⁺) for this compound is observed at an m/z of 176, which corresponds to its molecular weight. nih.gov

Key fragmentation patterns observed in the mass spectrum provide structural information. The NIST Mass Spectrometry Data Center has cataloged the mass spectrum of this compound (NIST Number: 130554), highlighting characteristic fragment ions. nih.gov The most significant fragments include ions at m/z 161, 119, and 118. nih.gov The fragment at m/z 119 is particularly indicative, likely corresponding to the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺), which is a stable acylium ion. The loss of a methyl group from this fragment could explain the ion at m/z 104, while the fragment at m/z 91 would correspond to the tropylium (B1234903) ion, a common rearrangement for toluene-containing compounds. The fragment at m/z 161 corresponds to the loss of a methyl group ([M-CH₃]⁺) from the parent molecule.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 161 | [M - CH₃]⁺ | Loss of a methyl group |

| 119 | [CH₃C₆H₄CO]⁺ | 4-Methylbenzoyl cation |

| 118 | [C₈H₆O]⁺ | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the molecule, as each formula has a unique exact mass.

For this compound, the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). The calculated exact mass for the molecular formula C₁₁H₁₂O₂ is 176.083729621 Da. nih.gov An experimental HRMS measurement that provides a mass value within a few parts per million (ppm) of this theoretical value would unequivocally confirm the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₂ |

| Calculated Exact Mass | 176.083729621 Da |

| Experimental HRMS (Hypothetical) | 176.0835 (within 5 ppm) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique to GC-MS, particularly useful for compounds that are not easily vaporized or are thermally unstable. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

The eluent from the HPLC is then passed into the mass spectrometer, where ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used. For a β-diketone like this compound, ESI in positive ion mode would be expected to produce the protonated molecule [M+H]⁺ at m/z 177. Tandem mass spectrometry (LC-MS/MS) could be further employed to induce fragmentation of this parent ion, providing additional structural information.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |

| Ionization Technique | Electrospray Ionization (ESI) |

| Expected Parent Ion | [M+H]⁺ at m/z 177 |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimental results are then compared to the theoretical percentages calculated from the compound's molecular formula. This comparison is a crucial validation of the compound's purity and elemental composition.

For this compound (C₁₁H₁₂O₂), the theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 176.21 * 100% = 74.98%

Hydrogen (H): (12 * 1.008) / 176.21 * 100% = 6.86%

Oxygen (O): (2 * 15.999) / 176.21 * 100% = 18.16% (by difference)

Experimental CHN analysis of a pure sample of this compound is expected to yield values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 74.98 | N/A (Expected to be within ±0.4% of theoretical) |

| Hydrogen (H) | 6.86 | N/A (Expected to be within ±0.4% of theoretical) |

Computational Chemistry and Theoretical Modeling of 1 4 Methylphenyl Butane 1,3 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. A common approach involves using a functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. This level of theory is effective for optimizing molecular geometries and predicting a wide range of molecular properties.

The first step in a computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process minimizes the energy of the molecule with respect to the coordinates of its atoms, resulting in a stable equilibrium structure. For molecules like 1-(4-Methylphenyl)butane-1,3-dione, which exist in a tautomeric equilibrium between the diketo and enol forms, DFT can be used to determine the relative energies and optimized geometries of all stable conformers. tcichemicals.com

Once optimized, the electronic structure—the distribution and energy of electrons within the molecule—can be analyzed. This includes determining bond lengths, bond angles, and dihedral angles, which provide a complete picture of the molecular architecture. For the related compound 1-Phenyl-1,3-butanedione, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to establish its optimized geometry as a precursor to further analysis. vibrantpharma.com

Table 1: Representative Optimized Geometrical Parameters (Diketo Form) Note: This data is hypothetical for this compound, based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (acetyl) | ~1.23 Å |

| Bond Length | C=O (benzoyl) | ~1.24 Å |

| Bond Length | C-C (dicarbonyl) | ~1.52 Å |

| Bond Angle | O=C-C | ~120.5° |

| Dihedral Angle | C(phenyl)-C(carbonyl)-C-C | ~178° |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the computational model. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key vibrational modes include the C=O stretching frequencies of the two carbonyl groups, C-C bond stretching, and aromatic C-H bending. The electron-donating methyl group on the phenyl ring can subtly shift these frequencies compared to the unsubstituted phenyl derivative.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. sigmaaldrich.comchemicalbook.com This method provides insights into charge distribution (natural atomic charges), hybridization of atomic orbitals, and the stabilizing effects of orbital interactions. chemicalbook.combldpharm.com

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound (Enol Form) Note: This table illustrates typical interactions and stabilization energies (E(2)) that would be analyzed.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π(C2-C3) | ~25.5 |

| π (C2-C3) | π(C4=O2) | ~18.2 |

| π (C_aryl-C_aryl) | π(C_aryl-C_aryl) | ~20.1 |

| LP (O2) | σ(C3-C4) | ~5.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, characteristic of a molecule's nucleophilicity, while the LUMO acts as an electron acceptor, reflecting its electrophilicity. sigmaaldrich.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. cymitquimica.com In this compound, the HOMO is typically located on the enolate moiety in the enol form or across the dicarbonyl system, while the LUMO is often distributed over the conjugated system including the phenyl ring.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to identify charge-rich and charge-poor regions.

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

For a β-dicarbonyl compound, the MEP map clearly shows the negative potential concentrated around the electronegative oxygen atoms of the carbonyl groups, making them centers for interaction with electrophiles or for hydrogen bonding. vibrantpharma.com The aromatic ring typically shows a region of negative potential above and below the plane due to its π-electron system.

Based on the energies of the HOMO and LUMO, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. These descriptors provide a quantitative framework for concepts like hardness and electrophilicity.

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the energy stabilization when the molecule acquires additional electronic charge.

Table 3: Representative Global Reactivity Descriptors (eV) Note: This data is illustrative, based on typical values for related compounds.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| E_HOMO | - | -6.5 |

| E_LUMO | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.15 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.66 |

Theoretical Assessment of Tautomeric Stability and Solvation Effects

This compound, like other β-dicarbonyl compounds, can exist in a tautomeric equilibrium between its diketo form and several enol forms. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

The primary equilibrium is between the diketo form and the two chelated enol forms, where an intramolecular hydrogen bond forms a stable six-membered ring. The key difference between the two enol tautomers lies in which carbonyl group participates in the enolization.

Enol A: Enolization occurs at the acetyl group, with the enolic proton hydrogen-bonded to the benzoyl oxygen.

Enol B: Enolization involves the benzoyl group, with the enolic proton hydrogen-bonded to the acetyl oxygen.

Solvation Effects: The surrounding solvent medium can significantly influence the tautomeric equilibrium. Computational models, such as the Self-Consistent Reaction-Field (SCRF) method based on the Polarizable Continuum Model (PCM), are used to simulate these effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solute-solvent interactions. Generally, polar solvents may stabilize the slightly more polar diketo form, shifting the equilibrium, while nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol forms. DFT calculations can quantify these shifts by comparing the relative energies of the tautomers in different simulated solvent environments.

Table 1: Predicted Relative Stabilities of this compound Tautomers (Illustrative Data) This table presents hypothetical data based on trends observed for analogous compounds.

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Key Stabilizing Factors |

|---|---|---|---|

| Diketo | +3.5 | +2.0 | Dipole-dipole interactions |

| Enol A | +1.2 | +1.5 | Intramolecular H-bond, Conjugation |

| Enol B | 0.0 | 0.0 | Extended Conjugation, Intramolecular H-bond |

Quantum Chemical Predictions of Magnetic Anisotropies

While this compound is not itself a magnetic molecule, its metal complexes exhibit significant magnetic properties. Quantum chemical calculations can predict the magnetic anisotropy of these complexes, which describes the directional dependence of their magnetic behavior. This is crucial for applications in materials science, such as in the design of single-molecule magnets.

The prediction of magnetic anisotropy relies on calculating the parameters that describe the splitting of spin states in the absence of an external magnetic field, known as zero-field splitting (ZFS). These parameters are the axial (D) and rhombic (E) ZFS parameters. Ab initio calculations and DFT are employed to determine these values. The process typically involves:

Optimizing the geometry of the metal complex.

Performing advanced calculations (e.g., CASSCF/NEVPT2 or DFT with appropriate functionals) to compute the g-tensor and the D-tensor.

For instance, studies on paramagnetic metal complexes have demonstrated that these computational methods can accurately describe the ground state wavefunction and predict magnetic parameters that are in good agreement with experimental data from techniques like high-frequency EPR spectroscopy. The sign and magnitude of the D value indicate whether the complex has an easy-axis (negative D) or easy-plane (positive D) of magnetization. Although specific studies on this compound complexes are not widely reported, this established methodology is fully applicable.

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations offer a powerful tool for investigating the structural dynamics and stability of metal complexes of this compound in solution. By simulating the motions of atoms over time, MD can provide insights into the flexibility of the ligand, the coordination geometry around the metal center, and the interactions with solvent molecules.

A typical MD simulation protocol to assess complex stability involves:

System Setup: The metal complex is placed in a simulation box filled with explicit solvent molecules (e.g., water).

Force Field Parametrization: Standard force fields are used for the ligand and solvent, while specific parameters for the metal ion and its coordination bonds may need to be developed or validated.

Simulation: After an initial energy minimization and equilibration phase, a production simulation is run for tens to hundreds of nanoseconds.

Analysis of the resulting trajectory can reveal the stability of the complex by monitoring metrics such as the Root-Mean-Square Deviation (RMSD) of the complex's backbone from its initial structure and the metal-ligand bond distances. A stable complex will exhibit minimal fluctuations in these parameters. Furthermore, methods like thermal titration molecular dynamics can be used to compare the relative stability of different ligands bound to a metal center by simulating the system at progressively increasing temperatures.

Theoretical Investigation of Reaction Mechanisms and Catalysis

Computational chemistry is essential for elucidating the mechanisms of chemical reactions involving this compound, whether in its synthesis or its use as a catalytic component. DFT calculations are commonly used to map the potential energy surface of a reaction.

This involves identifying and calculating the energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

For example, the Claisen condensation reaction used to synthesize β-diketones can be modeled to understand the step-by-step mechanism, including the initial deprotonation, nucleophilic attack, and subsequent proton transfer steps. By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, the most favorable mechanism can be determined. Similarly, if the ligand is part of a catalyst, theoretical investigations can shed light on the catalytic cycle, identifying the rate-determining step and providing insights for catalyst optimization.

Excited State Computations for Photophysical Properties

The photophysical properties of this compound and its derivatives, such as their absorption and emission of light, can be investigated using excited-state computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for studying the electronic transitions of medium-sized organic molecules.

TD-DFT calculations can predict:

UV-Vis Absorption Spectra: By calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (which relate to absorption intensity).

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in an excitation allows for its characterization as a π→π* or n→π* transition. In this compound, the lowest energy transitions are typically the n→π* transitions associated with the lone pairs on the oxygen atoms and the π→π* transitions within the conjugated system.

These calculations are vital for designing molecules with specific optical properties, for example, for use as photosensitizers or in optical materials.

Table 2: Illustrative TD-DFT Results for the Main Enol Tautomer of this compound This table presents hypothetical data to demonstrate typical computational output.

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S0 → S1 | 345 | 0.005 | HOMO-1 → LUMO | n → π* |

| S0 → S2 | 302 | 0.750 | HOMO → LUMO | π → π* |

| S0 → S3 | 255 | 0.410 | HOMO → LUMO+1 | π → π* |

Energy Framework Calculations in Crystalline Networks

To understand the stability and packing of this compound in the solid state, energy framework calculations are performed. This method, often implemented in software like CrystalExplorer, uses the crystal structure determined by X-ray diffraction to compute the intermolecular interaction energies between a central molecule and its neighbors in the crystal lattice.

The total interaction energy is partitioned into four components:

Electrostatic: Arising from the interaction of charge distributions.

Polarization: The attractive interaction from induced dipoles.

Dispersion: Van der Waals forces arising from fluctuating dipoles.

Repulsion: Pauli repulsion at short ranges.

These energies are calculated for molecular pairs, and the results are visualized as "energy frameworks." In these diagrams, cylinders connect the centroids of interacting molecules, with the cylinder radius scaled to the magnitude of the interaction energy. This provides a clear visual representation of the dominant packing forces, such as π-π stacking or hydrogen bonding, that create the supramolecular architecture. These calculations are crucial for crystal engineering, helping to explain polymorphism and predict crystal habits.

Table 3: Example Intermolecular Interaction Energies (kJ/mol) for a Crystalline Network (Illustrative) This table shows the type of data generated from an energy framework calculation, based on examples from related literature.

| Molecular Pair (Symmetry) | Electrostatic | Polarization | Dispersion | Repulsion | Total Energy |

|---|---|---|---|---|---|

| R(1, -1, 0) | -25.5 | -8.1 | -55.2 | 30.4 | -58.4 |

| R(2, 0, 1) | -15.1 | -4.3 | -28.9 | 15.6 | -32.7 |

| R(1, 0, 0) | -5.8 | -1.5 | -12.4 | 7.1 | -12.6 |

Applications in Advanced Materials Science and Technology

Development of Fluorinated Polymers and Coatings

While specific research detailing the direct incorporation of 1-(4-methylphenyl)butane-1,3-dione into fluorinated polymers is limited, the broader class of fluorinated β-diketones plays a role in the synthesis of specialized polymers. The introduction of fluorine atoms into the β-diketone structure can significantly alter the properties of the resulting polymers, imparting characteristics such as increased thermal stability, chemical resistance, and modified surface properties. The non-fluorinated analog, this compound, is primarily utilized in fundamental studies of keto-enol tautomerism rather than in coordination chemistry for polymer applications. mdpi.com

The synthesis of fluorinated polymers often involves the polymerization of monomers containing fluorine. Although direct use of this compound as a monomer is not common, its fluorinated counterparts, such as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177), are significant as intermediates in chemical synthesis. researchgate.net The reactivity of the diketone functionality allows for its potential use as a chelating agent for metal catalysts in polymerization reactions or as a precursor for creating fluorinated monomers.

Integration into Optoelectronic Devices

The integration of this compound derivatives, particularly their metal complexes, into optoelectronic devices has been an active area of research. Lanthanide complexes containing β-diketonate ligands are of particular interest due to their potential in various applications, including optoelectronic gadgets that address energy-related issues. bohrium.comresearchgate.net These complexes can be incorporated into polymer matrices to create materials suitable for use in such devices.

The fluorinated analogue, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key intermediate in the synthesis of various organic compounds, some of which may have applications in optoelectronics. google.compharmacompass.com The presence of the trifluoromethyl group can enhance the electron-accepting properties of the molecule, a desirable characteristic for certain components in optoelectronic devices.

Luminescent Materials for Light-Emitting Diode (LED) Applications

The most significant application of this compound derivatives in materials science lies in the development of luminescent materials, especially for Organic Light-Emitting Diodes (OLEDs). The parent compound can act as a ligand to form complexes with lanthanide ions (e.g., Europium, Terbium), which are known for their sharp and efficient light emission.

The process, known as sensitization or the "antenna effect," involves the organic ligand (the β-diketone) absorbing light energy and transferring it to the central lanthanide ion, which then emits light of a specific color. bohrium.comresearchgate.net This mechanism overcomes the typically low light absorption efficiency of the lanthanide ions themselves.

Research has shown that lanthanide β-diketonate complexes exhibit better emission properties, a fine color gamut, and high luminescent efficiency, making them suitable as the emissive layer in OLEDs. bohrium.comresearchgate.net The specific wavelength of the emitted light can be tuned by modifying the structure of the β-diketonate ligand. For instance, europium complexes typically emit red light, while terbium complexes emit green light.

A study on europium(III) complexes with a fluorinated β-diketone ligand, 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, demonstrated high quantum efficiencies and long lifetimes, attributing these properties to the displacement of water molecules from the coordination sphere by other ligands. researchgate.net Another study highlighted that europium(III) complexes of 4,4,4-trifluoro-1-(4-fluorophenyl)-butane-1,3-dione with secondary ligands showed high luminescence quantum efficiency. researchgate.net

| Lanthanide Complex Property | Observation | Reference |

| Sensitization | Organic ligands (β-diketones) act as sensitizers for lanthanide ions. | bohrium.comresearchgate.net |

| Application | Suitable as an emanating layer in organic light-emitting diodes (OLEDs). | bohrium.comresearchgate.net |

| Quantum Yield | Ternary europium complexes with fluorinated β-diketones exhibit high quantum efficiencies. | researchgate.net |

| Luminescence | Lanthanide β-diketonate complexes show bright photoluminescence in the solid state. | researchgate.net |

Potential as Organic Semiconductors

While there is no direct evidence of this compound itself being used as an organic semiconductor, its derivatives hold some potential in this area. Organic semiconductors are the active components in a variety of organic electronic devices. The electrical properties of these materials are highly dependent on their molecular structure and intermolecular interactions.

Metal complexes of β-diketones, including those derived from this compound, can exhibit semiconducting behavior. The ability to tune the electronic properties by changing the metal center and the ligand structure makes them an interesting class of materials for semiconductor research. For instance, the introduction of different metal ions can influence the charge transport characteristics of the resulting complex.

The fluorinated analog, 4,4-difluoro-1-phenyl-1,3-butanedione, is noted for its solid form and the presence of a phenyl group, which are features often found in organic semiconductor materials. sigmaaldrich.com The study of such compounds contributes to the broader understanding of structure-property relationships in organic electronic materials.

Design and Development of Fluorescence Sensors

Derivatives of this compound, particularly Schiff base ligands, have shown significant promise in the design and development of fluorescence sensors. Schiff bases are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. The diketone functionality in this compound provides a reactive site for the formation of such Schiff base ligands.

These Schiff base ligands can be designed to selectively bind with specific metal ions. mdpi.com This binding event often leads to a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This change can be used to detect the presence and concentration of the target ion.

For example, Schiff base fluorescent probes have been successfully designed for the highly sensitive and selective detection of Al³⁺ ions in an aqueous medium. mdpi.com The mechanism often involves the inhibition of photoinduced electron transfer (PET) upon complexation with the metal ion, leading to a significant enhancement in fluorescence intensity. nih.gov The development of such sensors is crucial for environmental monitoring and biological imaging.

| Sensor Component | Target Analyte | Principle of Detection | Reference |

| Schiff base fluorescent probe | Al³⁺ ions | Chelation-enhanced fluorescence (CHEF) | mdpi.comnih.gov |

| Schiff base ligand | 2,4,6-Trinitrophenol (TNP) | Fluorescence quenching | dntb.gov.uaresearchgate.net |

| Reversible Schiff base sensor | Al³⁺ ions | "Off-on-type" fluorescence switching | rsc.org |

Conclusion and Future Research Directions

Summary of Key Academic Advancements for 1-(4-Methylphenyl)butane-1,3-dione Systems

Research surrounding this compound has primarily focused on its synthesis and its utility as a ligand in coordination chemistry. The presence of the diketone functionality allows for keto-enol tautomerism, enabling it to act as a bidentate ligand, chelating to a variety of metal ions.

Synthesis and Characterization: The classical synthesis of this compound involves the Claisen condensation of 4'-methylacetophenone (B140295) with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. Variations of this method have been explored to optimize yield and purity. Spectroscopic characterization data for the compound is well-established.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 4023-79-4 |

Coordination Chemistry: A significant area of academic advancement has been the use of this compound as a ligand to form stable metal complexes. These complexes have been investigated for their structural properties and potential applications. The electronic effects of the p-tolyl group can influence the stability and reactivity of the resulting metal complexes.

Emerging Research Avenues and Untapped Potential

While the fundamental chemistry of this compound is understood, several research avenues remain underexplored, offering significant potential for future investigations.

Catalysis: The metal complexes of this compound could be explored as catalysts in organic synthesis. The tunability of the ligand structure, by modification of the aryl ring or the diketone backbone, could lead to the development of catalysts with high selectivity and efficiency for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Bioinorganic Chemistry: The ability of β-diketones to chelate biologically relevant metal ions opens up possibilities in bioinorganic chemistry. Investigating the interaction of this compound and its metal complexes with biological systems could reveal potential therapeutic or diagnostic applications.

Interdisciplinary Research Opportunities in Chemical Science and Materials Engineering

The interface between chemical science and materials engineering presents fertile ground for innovative research involving this compound.

Functional Materials: The incorporation of this compound into polymeric structures or as a component in metal-organic frameworks (MOFs) could lead to the development of new functional materials. For instance, lanthanide complexes of this ligand could exhibit interesting photoluminescent properties, making them suitable for applications in sensors, displays, and lighting.

Surface Modification: The compound could be used to functionalize surfaces, altering their chemical and physical properties. For example, grafting this molecule onto silica (B1680970) or other oxide surfaces could create new stationary phases for chromatography or platforms for heterogeneous catalysis.

Q & A

Q. What synthetic methods are used to prepare 1-(4-Methylphenyl)butane-1,3-dione and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via:

- Nitration : Reacting 1-(4-Methoxyphenyl)butane-1,3-dione with KNO₃ in H₂SO₄ at 0°C, yielding nitrated derivatives (e.g., 1-(4-Methoxy-3-nitrophenyl)butane-1,3-dione) with 85% yield after recrystallization .

- Condensation with Amines : Reacting with amines (e.g., 4-methylhexan-2-amine) to form Schiff base derivatives (e.g., (1E,3E)-N¹,N³-dibutyl-1-(thiophen-2-yl)butane-1,3-diimine) .

- Fluorination : Introducing trifluoromethyl groups via reactions with fluorinating agents, as seen in 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione synthesis .

Q. Example Table: Synthesis Methods Comparison

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H-NMR Spectroscopy : Determines substituent positions and purity. For example, 1-(4-Methoxy-3-nitrophenyl)butane-1,3-dione shows distinct peaks at δ 8.36 (s, 1H, aromatic) and δ 2.21 (s, 3H, methyl) .

- Melting Point Analysis : Used to assess purity (e.g., 109–110°C for nitrated derivatives) .

- Elemental Analysis : Validates molecular formulas (e.g., C₁₁H₉F₃O₂ for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for antiproliferative derivatives?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups and compare bioactivity. For example, nitrated derivatives in showed enhanced antiproliferative activity.

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., Combretastatin A-4 analogs in ).

- Computational Modeling : Use docking studies to predict binding affinity to tubulin or other targets.

Key Consideration : Control reaction conditions (temperature, solvent) to isolate pure intermediates for accurate SAR interpretation .

Q. What strategies mitigate low yields in fluorinated analog synthesis?

Methodological Answer:

- Optimized Fluorination : Use stoichiometric fluorinating agents (e.g., trifluoroacetic anhydride) and inert atmospheres to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.

- Purification Techniques : Column chromatography or recrystallization (e.g., methanol for nitrated derivatives ).

Q. How can contradictions in biological activity data among derivatives be resolved?

Methodological Answer:

- Reproducibility Checks : Validate assays across multiple labs to rule out protocol variability.

- Metabolic Stability Testing : Assess if inactive derivatives are rapidly metabolized (e.g., via liver microsome assays).

- Structural Elucidation : Use X-ray crystallography (as in ) to confirm stereochemistry, which may affect activity.